Trityl methacrylate

Description

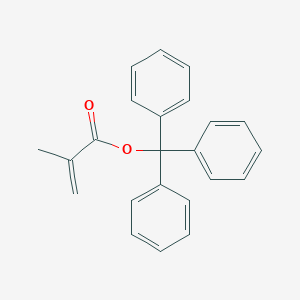

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trityl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDYMGQGCNETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27497-74-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, triphenylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27497-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80505366 | |

| Record name | Triphenylmethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19302-93-3 | |

| Record name | Triphenylmethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19302-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Monomer Synthesis and Structural Considerations of Trityl Methacrylate

Synthetic Pathways for Trityl Methacrylate (B99206) Derivatives

The synthesis of TrMA derivatives often involves the reaction of a corresponding trityl alcohol with methacryloyl chloride or a similar acylating agent. Variations in the substituents on the phenyl rings of the trityl group allow for the fine-tuning of the monomer's electronic and steric properties.

Researchers have synthesized a range of methyl-substituted triphenylmethyl methacrylate monomers to study the impact of steric bulk on polymerization and polymer properties. These derivatives are typically prepared from the corresponding substituted triphenylmethanols. Novel monomers with ortho-, meta-, and para-methyl substitutions have been created. researchgate.net Examples include o-tolyldiphenylmethyl methacrylate (o-MeTrMA), di-o-tolylphenylmethyl methacrylate (o-Me₂TrMA), and tris-o-tolylmethyl methacrylate (o-Me₃TrMA), as well as tris-m-tolylmethyl methacrylate (m-Me₃TrMA) and tris-p-tolylmethyl methacrylate (p-Me₃TrMA). researchgate.netresearchgate.net The synthesis of halogen-substituted analogues, such as diphenyl-m-fluorophenylmethyl methacrylate (m-F₁TrMA) and m-chlorophenyldiphenylmethyl methacrylate (m-Cl₁TrMA), has also been reported. researchgate.net

Table 1: Examples of Substituted Trityl Methacrylate Monomers

| Monomer Name | Abbreviation | Substituent(s) |

|---|---|---|

| o-tolyldiphenylmethyl methacrylate | o-MeTrMA | One ortho-methyl group |

| di-o-tolylphenylmethyl methacrylate | o-Me₂TrMA | Two ortho-methyl groups |

| tris-o-tolylmethyl methacrylate | o-Me₃TrMA | Three ortho-methyl groups |

| tris-m-tolylmethyl methacrylate | m-Me₃TrMA | Three meta-methyl groups |

| tris-p-tolylmethyl methacrylate | p-Me₃TrMA | Three para-methyl groups |

| diphenyl-m-fluorophenylmethyl methacrylate | m-F₁TrMA | One meta-fluoro group |

| m-chlorophenyldiphenylmethyl methacrylate | m-Cl₁TrMA | One meta-chloro group |

| tris(m-chlorophenyl)methyl methacrylate | m-Cl₃TrMA | Three meta-chloro groups |

To understand the role of substituents on the vinylidene double bond for the formation of stable helical polymers, several analogues of this compound have been synthesized. researchgate.netresearchgate.net The trityl group is known to form the outer sphere of the polymer's helix, and these studies investigate the influence of the second, smaller substituent on the double bond. researchgate.netresearchgate.net For this purpose, four key monomers were prepared: methyl α-(trityloxymethyl)acrylate, ethyl α-(trityloxymethyl)acrylate, α-(trityloxymethyl)styrene, and trityl α-ethylacrylate. researchgate.netresearchgate.net Polymerization experiments revealed that for a stable helix to form, this second substituent must be of minimal size. researchgate.net More extended substituents prevent both anionic and radical polymerization due to their inability to fit into the helical structure. researchgate.net

Table 2: this compound Analogues for Steric Studies

| Monomer Name |

|---|

| methyl α-(trityloxymethyl)acrylate |

| ethyl α-(trityloxymethyl)acrylate |

| α-(trityloxymethyl)styrene |

Synthesis of Methyl-Substituted Trityl Methacrylates

Monomer Purity and Characterization for Polymerization Studies

The purity of monomers is paramount for achieving controlled polymerization and obtaining polymers with well-defined structures. After synthesis, this compound and its derivatives typically undergo purification. A common method involves chromatography using silica (B1680970) gel, where a solvent system like a hexane-ethyl acetate (B1210297) gradient is used to elute the pure compound. nih.govresearchgate.net Other techniques include precipitation and washing with appropriate solvents. mdpi.com

Once purified, the chemical structure of the monomer must be rigorously confirmed. Several analytical techniques are employed for this characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify the proton and carbon framework of the molecule, ensuring all expected signals are present and correctly assigned. nih.govmdpi.com Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can further confirm the connectivity between protons and carbons. mdpi.com

Infrared (IR) Spectroscopy : FTIR analysis is used to identify characteristic functional groups, such as the carbonyl (C=O) of the ester and the vinyl (C=C) group of the methacrylate moiety. nih.govresearchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the precise molecular weight of the synthesized monomer, confirming its elemental composition. nih.govresearchgate.net

Influence of Substituents on Monomer Reactivity

Substituents on the trityl group significantly affect the monomer's reactivity, particularly its susceptibility to hydrolysis and its behavior during polymerization. The electronic effects of these substituents play a key role. nih.gov The methanolysis rates of various substituted trityl methacrylates have been studied by ¹H NMR spectroscopy to quantify these effects. researchgate.netresearchgate.net

Research has shown that electron-donating groups, such as methyl groups, accelerate the rate of methanolysis. researchgate.net Conversely, electron-withdrawing substituents like chlorine and fluorine decrease the solvolysis rates. researchgate.net

Steric factors also have a profound impact. For methyl-substituted derivatives, the rate of methanolysis was found to decrease as the number of bulky ortho-methyl groups increased. researchgate.net This is attributed to the increased steric hindrance around the ester linkage. researchgate.net

Table 3: Relative Methanolysis Rates of Substituted Trityl Methacrylates

| Monomer | Substituent Type | Relative Rate of Methanolysis | Reference |

|---|---|---|---|

| This compound (TrMA) | None | Baseline | researchgate.net |

| tris(m-tolyl)methyl methacrylate | Electron-Donating (Methyl) | Accelerated | researchgate.net |

| diphenyl-m-fluorophenylmethyl methacrylate | Electron-Withdrawing (Fluoro) | Decreased | researchgate.net |

| m-chlorophenyldiphenylmethyl methacrylate | Electron-Withdrawing (Chloro) | Decreased | researchgate.net |

| o-tolyldiphenylmethyl methacrylate | Steric Hindrance (ortho-Methyl) | Slower than TrMA | researchgate.net |

| di-o-tolylphenylmethyl methacrylate | Steric Hindrance (ortho-Methyl) | Slower than o-MeTrMA | researchgate.net |

Polymerization Mechanisms and Stereocontrol of Trityl Methacrylate

Anionic Polymerization of Trityl Methacrylate (B99206)

Anionic polymerization is a well-suited method for TrMA due to the electron-withdrawing nature of the ester group. plastemart.com A remarkable characteristic of TrMA is its propensity to form highly isotactic polymers through anionic polymerization, irrespective of the solvent polarity (e.g., in both toluene (B28343) and tetrahydrofuran). nii.ac.jpsemanticscholar.org This high degree of stereocontrol is attributed to the significant steric repulsion from the bulky trityl side groups, which dictates the stereochemistry of the propagating chain end. plastemart.com

The selection of a chiral initiator system is paramount for achieving helix-sense-selective polymerization of TrMA, where the resulting polymer chain adopts a predominantly one-handed helical structure. plastemart.com These initiators are typically complexes formed between an organometallic compound and a chiral ligand.

The complex of n-butyllithium (n-BuLi) with the naturally occurring chiral alkaloid (-)-sparteine (B7772259) is a classic and effective initiator for the asymmetric polymerization of TrMA. nii.ac.jpnih.gov When this complex is used to initiate the polymerization of TrMA in toluene at low temperatures, such as -78°C, it produces a highly isotactic and optically active PTrMA. nih.gov The chirality of the initiator complex directs the formation of a polymer with a preferred helical screw sense. nih.gov The optical activity of the polymer arises not from chiral centers in the conventional sense, but from the stable, one-handed helical conformation of the polymer backbone. nih.gov

Initial studies monitoring the optical activity of the polymerization system in real-time showed a gradual increase in optical rotation, indicating that the helical structure becomes more stable and well-defined as the polymer chain grows. nih.gov

Table 1: Anionic Polymerization of TrMA with n-BuLi/(-)-Sparteine Complex (This is an interactive table, filter and sort to explore the data)

| Polymerization Conditions | Initiator System | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| Toluene, -78°C | n-BuLi / (-)-Sparteine | Optically active, isotactic PTrMA | The chiral complex induces a one-handed helical conformation in the polymer chain. | nii.ac.jpnih.gov |

| Toluene, -78°C | n-BuLi / (-)-Sparteine | PTrMA with increasing optical activity over time | The stability of the helical structure increases with the degree of polymerization. | nih.gov |

Complexes of 9-fluorenyllithium (FlLi) with chiral ligands have also been successfully employed as initiators for the helix-sense-selective polymerization of TrMA. plastemart.comacs.org These systems allow for a detailed investigation into the mechanism of asymmetric induction.

Commonly used chiral ligands for FlLi include (-)-sparteine and (+)-(2S,3S)-dimethoxy-1,4-bis(dimethylamino)butane (DDB). acs.orgcapes.gov.br The choice of the chiral ligand determines the preferred helical sense of the resulting PTrMA. acs.org For instance, the FlLi-(-)-sparteine complex and the FlLi-(+)-DDB complex induce opposite helicities in the polymer chain. acs.orgcapes.gov.br

Table 2: Polymerization of TrMA with Fluorenyllithium-Based Chiral Initiators (This is an interactive table, filter and sort to explore the data)

| Initiator System | Chiral Ligand | Solvent | Temperature (°C) | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| 9-Fluorenyllithium (FlLi) | (-)-Sparteine | Toluene | -78 | Optically active, one-handed helical PTrMA | acs.orgcapes.gov.br |

| 9-Fluorenyllithium (FlLi) | (+)-(2S,3S)-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) | Toluene | -78 | Optically active, one-handed helical PTrMA (opposite helicity to (-)-Sp system) | acs.orgcapes.gov.br |

The combination of an organolithium reagent and a chiral ligand provides a versatile platform for controlling the screw sense of the PTrMA helix. The chirality of the ligand is transferred to the polymer chain during the initiation and propagation steps, dictating the direction of the helical twist. acs.org The effectiveness of this control depends on the specific organolithium compound, the structure of the chiral ligand, and the polymerization conditions. nih.govacs.org

The mechanism involves the formation of a chiral complex between the organolithium initiator and the ligand. This complex then coordinates to the incoming monomer in a stereoselective manner, leading to an isotactic polymer chain that coils into a helix of a preferred sense. acs.org It has been demonstrated that the helicity of the polymer is governed by the chirality of the ligand rather than the absolute configuration of the polymer's main chain carbons. acs.org

Understanding the mechanism of anionic polymerization is crucial for optimizing the synthesis of PTrMA with desired properties. Studies have focused on the stereochemistry of the propagation step and the thermodynamic factors governing the stability of the helical structure.

The formation of highly isotactic PTrMA even in polar solvents like THF, where syndiotactic placement is common for other methacrylates, highlights the dominant role of steric hindrance from the trityl group. researchgate.netsemanticscholar.org This steric repulsion forces the incoming monomer to add to the growing polymer chain with a specific orientation, leading to an isotactic sequence. nii.ac.jp

Thermodynamic studies indicate that the helical conformation is a stable state for the PTrMA chain due to this severe steric crowding. plastemart.com The one-handed helical structure is maintained in solution, which is not always the case for other helical polymers that may lose their ordered structure upon dissolution. plastemart.com Detailed mechanistic studies involving the analysis of oligomers have shown that a stable helix begins to form at a degree of polymerization as low as 7 to 9 monomer units. acs.org This suggests that a single turn of the helix is composed of approximately three to four monomeric units. acs.org The reactivity of the propagating oligomer anion is highly dependent on both its degree of polymerization and its stereostructure. acs.org

Mechanistic Investigations of Anionic Polymerization

Reactivity of Oligomer Anions and Stereostructure Dependence

In the anionic polymerization of methacrylates, the stereostructure of the resulting polymer is significantly influenced by the reactivity and structure of the propagating oligomer anions. For bulky monomers like Trityl methacrylate, the stereochemistry of the propagating chain end plays a crucial role in determining the tacticity of the polymer. The termination stereochemistry in the asymmetric anionic polymerization of this compound has been studied by reacting the living oligomer anions with electrophiles. nagoya-u.ac.jp These studies provide insight into the structure of the propagating species.

The process of asymmetric anionic polymerization of TrMA can lead to the formation of isotactic, optically active polymers that possess a helical structure. researchgate.net The stability and reactivity of the carbanion at the growing chain end, which can exist as free ions or ion pairs, are influenced by factors such as the counter-ion, solvent, and temperature. The bulky trityl group restricts the rotation around the Cα-Cβ bond in the polymer backbone, forcing the chain into a helical conformation. The stereochemical outcome of the monomer addition is dependent on the geometry of the penultimate and ultimate units of the growing chain. The interaction between the incoming monomer and the helical structure of the oligomer anion dictates the stereoselective placement of the new monomer unit, leading to highly isotactic polymers. researchgate.netdntb.gov.ua

Helix-Sense-Selective Polymerization Mechanism

Helix-sense-selective polymerization is a specialized form of asymmetric polymerization where a polymer chain preferentially adopts one of two possible helical conformations (right-handed or left-handed). For this compound, this is achieved through anionic polymerization using chiral initiators, which are often complexes of organolithium compounds with chiral ligands like sparteine (B1682161) or N,N'-diphenylethylenediamine monolithium amide. nagoya-u.ac.jpnii.ac.jp

The mechanism involves the chiral initiator creating a chiral environment around the propagating chain end. This chirality influences the approach of the incoming achiral monomer, directing it to add in a specific orientation. This process, repeated over many addition steps, results in a polymer with a highly isotactic structure and a predominantly single-handed helical conformation. dntb.gov.uanii.ac.jp The optical activity of the resulting poly(this compound) (PTrMA) arises not from chiral centers in the monomer but from this stable, one-handed helical macrostructure. dntb.gov.ua The extent of helix-sense selection is dependent on the specific monomer structure and the reaction conditions. researchgate.net In some cases, completely isotactic and single-handed helical polymers can be produced. researchgate.net

The polymerization is considered a "helix-sense-selective" process because the initiator selects the helicity of the polymer chain it creates. The stability of the helical structure is a key driving force for the high stereospecificity observed in the polymerization of TrMA and similar bulky methacrylates. dntb.gov.uanii.ac.jp

Influence of Solvent and Temperature on Stereoregulation

Solvent and temperature are critical parameters that significantly influence the stereoregulation during the polymerization of methacrylates. In anionic polymerization, the choice of solvent affects the nature of the ion pair at the propagating chain end. Polar solvents like tetrahydrofuran (B95107) (THF) can solvate the cation, leading to solvent-separated ion pairs or free ions, which generally favor syndiotactic placement for less bulky methacrylates. acs.org However, for the highly bulky this compound, isotactic polymer is predominantly formed even in polar solvents due to the overwhelming steric influence of the trityl group. In non-polar solvents like toluene, the initiator and propagating species exist as tight ion pairs, which often enhances stereospecificity, favoring isotactic polymerization. researchgate.net

Temperature also plays a crucial role. In free-radical polymerization, lower temperatures generally lead to a higher degree of syndiotacticity for common methacrylates like methyl methacrylate (MMA), as this reduces the rate of competing, less stereoselective reactions. winona.eduresearchgate.net Conversely, for the radical polymerization of TrMA, higher temperatures and lower monomer concentrations have been shown to increase the isotacticity of the resulting polymer. acs.org This unusual behavior is attributed to a shift from kinetic to thermodynamic control. At higher temperatures, the polymerization-depolymerization equilibrium becomes significant, favoring the formation of the more thermodynamically stable isotactic arrangement. acs.orgnii.ac.jp

| Polymerization Type | Monomer | Solvent | Temperature (°C) | Effect on Tacticity |

| Anionic | MMA | Toluene | -78 | Highly Isotactic researchgate.net |

| Anionic | MMA | THF | -78 | Predominantly Syndiotactic |

| Radical | MMA | Various | 30 to 80 | Syndiotactic tendency decreases with increasing temperature researchgate.net |

| Radical | TrMA | Toluene | 40 to 60 | Isotacticity increases with increasing temperature acs.org |

Radical Polymerization of this compound

Initiator Systems in Free Radical Polymerization (e.g., AIBN, Hexaphenylethane)

Free radical polymerization of this compound can be initiated using conventional radical initiators. 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for this purpose. nii.ac.jpnih.gov Upon heating, AIBN decomposes to generate two cyanoisopropyl radicals and a molecule of nitrogen gas, which then initiate the polymerization of TrMA. nih.gov

Another relevant initiator system involves triphenylmethyl (trityl) radicals. Phenylazotriphenylmethane can act as a thermal iniferter (initiator-transfer agent-terminator), where the phenyl radical initiates polymerization and the stable triphenylmethyl radical participates in reversible termination with the growing chain. rsc.org This concept is related to hexaphenylethane, which exists in equilibrium with two triphenylmethyl radicals. While hexaphenylethane itself is not a typical initiator, the stable trityl radicals it forms are key in certain controlled polymerization systems, as they can reversibly cap the growing polymer chain, a feature exploited in some living radical polymerizations. rsc.orgrsc.org The bulky nature of the trityl group on the monomer already imparts significant steric hindrance, which influences the propagation and termination steps of the radical polymerization. nii.ac.jp

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods have been applied to this compound to synthesize polymers with well-defined molecular weights, low polydispersity, and novel architectures like stereogradient polymers. nii.ac.jprsc.org These techniques operate by establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. This reversible deactivation process minimizes irreversible termination reactions that are prevalent in conventional free-radical polymerization. rsc.org

For TrMA, CRP techniques are particularly interesting because they can be combined with the inherent stereochemical preferences of the monomer. For instance, some CRP methods allow the isotacticity of the polymer to be controlled. acs.org The "iniferter" method, pioneered by Otsu, represents an early approach to CRP, where compounds like phenylazotriphenylmethane were used to achieve some characteristics of living polymerization. rsc.orgrsc.org More advanced techniques, such as RAFT polymerization, have proven more effective for TrMA. nii.ac.jp

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that has been successfully used for the polymerization of this compound. The process involves a conventional radical initiator (like AIBN) and a RAFT agent, typically a thiocarbonylthio compound such as cumyl dithiobenzoate. nii.ac.jp The RAFT agent mediates the polymerization by reversibly transferring the growing radical through an addition-fragmentation mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net

A significant finding in the RAFT polymerization of TrMA is the spontaneous formation of stereogradient polymers. nii.ac.jpnih.gov As the polymerization progresses and the monomer concentration decreases, the isotacticity of the polymer being formed gradually increases. nii.ac.jp This phenomenon is linked to the polymerization-depolymerization equilibrium, which at lower monomer concentrations, increasingly favors the thermodynamically more stable isotactic linkages. nii.ac.jp RAFT copolymerization of TrMA with other monomers, like methacrylic acid (MAA), has also been explored to create stereogradient polymers where the tacticity can be varied from syndiotactic-rich to highly isotactic within the same polymer chain, depending on the solvent used. rsc.orgresearchgate.net

| RAFT Polymerization of TrMA | |

| Feature | Description |

| Control Agent | Thiocarbonylthio compounds (e.g., Cumyl dithiobenzoate) nii.ac.jp |

| Initiator | Conventional radical initiators (e.g., AIBN) nii.ac.jp |

| Outcome | Controlled molecular weight and low polydispersity. rsc.orgresearchgate.net |

| Unique Feature | Spontaneous formation of isotactic stereogradient polymers. nii.ac.jpnih.gov |

| Copolymerization | RAFT copolymerization with methacrylic acid in toluene produces from-syndiotactic-to-isotactic stereogradient polymers. rsc.orgresearchgate.net |

| Solvent Effect | In toluene, stereogradient copolymers are formed. In 1,4-dioxane, nearly atactic copolymers are produced. rsc.orgresearchgate.net |

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is a versatile controlled radical polymerization method, though its direct application to this compound is not as extensively documented as conventional radical polymerization. However, ATRP has been employed in synthetic strategies that incorporate the trityl group. One notable approach involves synthesizing a precursor polymer, such as poly(methyl methacrylate) (PMMA), via ATRP to create a well-defined bromo-terminated polymer chain. researchgate.net This chain is then functionalized by substituting the terminal bromide with a triphenylmethyl (trityl) group. This transformation is often achieved under visible light irradiation using reagents like dimanganese decacarbonyl (Mn₂(CO)₁₀), which facilitates simultaneous halide abstraction and coupling. researchgate.netnih.gov The resulting trityl-terminated polymers can then act as macroinitiators (macroiniferters) for the polymerization of other monomers, enabling the synthesis of block copolymers. researchgate.netnih.gov

While direct ATRP of TrMA is less common, research into the ATRP of other methacrylates suggests potential pathways. For instance, the use of strong Lewis acids, such as Ytterbium(III) bis(trifluoromethanesulfonyl)imide (Yb(NTf₂)₃), in conjunction with solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to induce high isotacticity in the ATRP of methyl methacrylate (MMA). researchgate.netrsc.org Such systems, which promote stereocontrol, could theoretically be applied to TrMA. Additionally, advancements like thermoregulated phase-transfer catalysis (TRPTC) ATRP, which utilizes thermo-responsive ligands to control catalyst solubility and activity, have been successfully applied to MMA polymerization and could be explored for bulky monomers like TrMA. rsc.org

Nitroxide-Mediated Polymerization (NMP) Considerations

Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique, but its application for the homopolymerization of methacrylate monomers, including TrMA, presents significant challenges. nih.govrsc.org The primary issue with methacrylates in NMP is the tendency for disproportionation reactions at the chain end, which leads to the formation of a terminal double bond (an ω-unsaturated polymer chain) and a hydroxylamine. rsc.org This side reaction terminates the living character of the polymerization.

Despite these challenges, the trityl group has found a distinct role within the NMP field. Instead of being the monomer, trityl-based radicals have been investigated as components of alkoxyamine initiators or as controlling agents. mdpi.com In a technique known as spin-label NMP (SL-NMP), an alkoxyamine can be designed with a trityl radical moiety attached. mdpi.com In this setup, the NMP experiment proceeds with two persistent radicals: the nitroxide, which acts as the polymerization controller, and the trityl radical, which functions as a stable "spectator" radical. mdpi.com This allows for the synthesis of polymers with a trityl label, which can be useful for electron spin resonance (ESR) studies, without the trityl radical itself participating in the polymerization of the primary monomer (e.g., styrene). nih.govmdpi.com Therefore, while direct NMP of TrMA is not a preferred synthetic route, trityl-containing compounds are relevant as specialized controllers and labels within NMP systems.

Photo-Induced Controlled Radical Polymerization

Photo-induced controlled radical polymerization offers mild reaction conditions and temporal control over the polymerization process. For this compound, photo-chemical methods are often used in combination with other polymerization techniques to create advanced macromolecular architectures. A common strategy involves a mechanistic transformation where a polymer is first synthesized via a method like ATRP or Reversible Complexation Mediated Living Radical Polymerization (RCMP). researchgate.netnih.gov The resulting polymer, which has a terminal halide, is then subjected to a photo-induced reaction. Under visible light, the halide end group can be substituted with a trityl functionality. researchgate.netnih.gov This creates a trityl-terminated macroinitiator that can be used in a subsequent photo-induced polymerization step to grow a second block, leading to the formation of well-defined block copolymers. researchgate.net

General advancements in photo-induced ATRP of methacrylates have demonstrated the ability to polymerize various methacrylate monomers at low temperatures (e.g., 0 °C) using a light source, a copper catalyst, and an appropriate ligand. researchgate.net These methods provide excellent control over molecular weight and dispersity. researchgate.net Another innovative approach for methacrylates is a tertiary amine catalyst (TAC) and trithiocarbonate (B1256668) (TTC) synergistic system that facilitates controlled radical polymerization under mild UV irradiation without conventional photo-initiators or metal catalysts. rsc.org While not specifically detailed for TrMA, these photo-induced CRP techniques represent a promising area for the controlled synthesis of PTrMA and its copolymers.

Stereocontrol in Radical Polymerization

The radical polymerization of TrMA is notable for yielding highly isotactic polymers, a level of stereocontrol that is unusual for radical processes. nih.gov This behavior is primarily attributed to the steric influence of the monomer's side group.

Factors Influencing Isotacticity (e.g., bulky ester groups, polymerization conditions)

The single most important factor governing the high isotacticity of PTrMA is the extreme bulkiness of the triphenylmethyl (trityl) ester group. nih.govnii.ac.jpnii.ac.jp During polymerization, the steric repulsion between the bulky trityl group on the incoming monomer and the trityl group on the terminal unit of the propagating chain forces the monomer to add in a way that results in a meso (m) dyad, leading to an isotactic chain. nii.ac.jp This effect is so pronounced that TrMA affords highly isotactic polymers even via a free radical mechanism, a result more typical of anionic polymerization. nih.gov

Polymerization conditions also modulate the degree of isotacticity. The tacticity of PTrMA has been shown to be dependent on the polymerization temperature and monomer concentration. nii.ac.jpacs.org Generally, lower polymerization temperatures favor higher isotacticity. For instance, the isotacticity (as measured by the percentage of meso-meso, or mm, triads) can be controlled over a wide range, from approximately 64% to over 99%, by adjusting these conditions. nii.ac.jpacs.org

| Polymerization Method | Temperature (°C) | Monomer Concentration | Resulting Isotacticity (mm triad (B1167595) %) | Reference |

|---|---|---|---|---|

| Radical Polymerization | Variable | High | ~64% | nii.ac.jpacs.org |

| Radical Polymerization | Low | Low | Up to 98% | nii.ac.jp |

| Anionic Polymerization | -78 | N/A | >99% | acs.org |

Stereogradient Polymer Formation

A stereogradient polymer is a macromolecule in which the tacticity varies gradually along the polymer chain. This compound is an ideal monomer for creating such structures via controlled/living radical polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nii.ac.jpnih.gov

When TrMA is polymerized using a RAFT agent, the isospecificity of the polymer chain increases spontaneously as the monomer is consumed. nii.ac.jpnih.gov This phenomenon is driven by the polymerization-depolymerization equilibrium. At high monomer concentrations, the rate of polymerization is fast, and the stereochemistry is less selective. As the monomer concentration decreases, the system approaches equilibrium, and the more thermodynamically stable isotactic addition is strongly favored. Because RAFT polymerization is a living process, this change in stereospecificity is recorded along the length of the growing polymer chain, resulting in a gradient from less isotactic to highly isotactic. nii.ac.jp For example, in the RAFT copolymerization of TrMA and methacrylic acid in toluene, the isotacticity (mm) was observed to change from 11% at the beginning of the chain to nearly 100% at the end. researchgate.net

| Solvent | Monomer Conversion | Tacticity at Segment (mm %) | Reference |

|---|---|---|---|

| Toluene | Low | 11% | researchgate.net |

| Toluene | High | Nearly 100% | researchgate.net |

| 1,4-Dioxane | Low to High | ~13% (Atactic, no gradient) | researchgate.net |

Stereochemical Control via Additives (e.g., chiral thiols, Lewis acids)

Additives can be used to exert further control over the stereochemistry of methacrylate polymerization.

Lewis Acids: Lewis acids are widely used to control stereoregularity in the radical polymerization of polar vinyl monomers. nih.govresearchgate.net They are believed to function by forming a chelate between the carbonyl groups of the terminal and penultimate monomer units at the propagating chain end. researchgate.net This coordination complex sterically biases the addition of the next monomer, typically favoring an isotactic placement. researchgate.netresearchgate.net Rare earth metal triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), are particularly effective in increasing the isotacticity of poly(methyl methacrylate). researchgate.net While the high intrinsic isotacticity of PTrMA (due to its bulky group) reduces the necessity for such additives, the principle remains a valid strategy for enhancing stereocontrol in methacrylate systems.

Chiral Additives: For certain bulky methacrylates, chiral additives can be used to control not just the tacticity but also the helicity of the resulting polymer chain. PTrMA and its analogs adopt a stable helical conformation in solution. The radical polymerization of 1-phenyldibenzosuberyl methacrylate (PDBSMA), an analog of TrMA that also produces a highly isotactic polymer, can be influenced by chiral additives. nih.gov The use of a chiral chain transfer agent, such as neomenthanethiol, or chiral cobalt(II) complexes during the polymerization can induce a preference for a one-handed helical conformation in the final polymer. nih.gov This represents a higher level of stereochemical control, leading to an optically active polymer from an achiral monomer.

Other Polymerization Pathways (e.g., Cationic Polymerization, if applicable to TrMA monomer)

While anionic and free-radical polymerization are common methods for synthesizing poly(this compound) (PTrMA), other pathways have been explored to achieve controlled polymer architectures and properties. The applicability of cationic polymerization to the this compound (TrMA) monomer is of particular interest due to the inherent nature of the trityl group.

The trityl (triphenylmethyl) group is well-known for its ability to form a stable carbocation, the trityl cation (Ph₃C⁺). This cation is extensively used as an initiator or activator in the cationic polymerization of various olefins and for the ring-opening polymerization of monomers like ε-caprolactone. researchgate.net For instance, trityl tetrafluoroborate (B81430) (Ph₃CBF₄) is a common catalyst used to initiate such reactions. researchgate.net The trityl cation can act as a one-electron oxidant for olefin polymerization reactions and as a neutral Lewis acid in different chemical transformations. researchgate.net

Despite the stability and common use of the trityl cation in initiating polymerization, detailed research studies focusing specifically on the direct cationic polymerization of the TrMA monomer itself are not extensively documented in publicly available literature. The process of cationic polymerization is generally challenging to control and can often lead to the formation of low molecular weight polymers or oligomers. researchgate.net

A significant alternative and controlled polymerization technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of living radical polymerization that allows for the synthesis of polymers with a low polydispersity index (PDI) and high end-group fidelity. sigmaaldrich.com This method involves a conventional free-radical polymerization in the presence of a suitable RAFT chain transfer agent. sigmaaldrich.com The general procedure for RAFT polymerization of a methacrylate monomer, such as methyl methacrylate (MMA), involves dissolving the monomer, a radical initiator (like AIBN), and a RAFT agent in a solvent like benzene (B151609). The mixture is then de-gassed and polymerized at a specific temperature for several hours. sigmaaldrich.com This controlled process allows for the creation of well-defined block copolymers and other complex polymer architectures.

The copolymerization of TrMA with other monomers, such as methyl methacrylate, is often carried out using free-radical polymerization. nih.gov This approach is utilized to incorporate trityl ester pendants into polymethacrylate (B1205211) chains, which can enhance the thermal depolymerization properties of the resulting resin for improved chemical recyclability. nih.gov

Research Findings on Alternative Polymerization Methods

The following table summarizes findings related to polymerization methods that are relevant alternatives or conceptually related to the polymerization of methacrylate monomers like TrMA.

| Polymerization Method | Monomer(s) | Initiator/Catalyst/Agent | Key Findings |

| Cationic Ring-Opening Polymerization | ε-Caprolactone | Trityl tetrafluoroborate (Ph₃CBF₄) | Demonstrates the use of a trityl-based catalyst to initiate cationic polymerization, yielding polyesters. researchgate.net |

| RAFT Polymerization | Methyl Methacrylate (MMA) | AIBN (initiator), RAFT Agent | Enables the synthesis of polymers with low polydispersity and high functionality through a controlled radical process. sigmaaldrich.com |

| Free Radical Copolymerization | Methyl Methacrylate (MMA) & this compound (TMA) | Not specified | Produces a copolymer where TMA units (e.g., 5 mol%) facilitate depolymerization at lower temperatures (270 °C). nih.gov |

Polymer Architecture, Helicity, and Stereoregularity of Poly Trityl Methacrylate

Formation and Stability of Helical Poly(Trityl Methacrylate)

The helical nature of PTrMA is a cornerstone of its distinctive properties. The large triphenylmethyl (trityl) groups force the polymer backbone to adopt a helical conformation to minimize steric strain.

Induction of One-Handed Helical Conformation from Achiral Monomers

The polymerization is often carried out anionically, using a complex of an organolithium compound, like n-butyllithium, with a chiral ligand such as (-)-sparteine (B7772259). nih.govacs.org The chirality of the ligand or initiator complex controls the selection of the helix-sense during polymerization. nih.gov This pioneering work demonstrated that a stable, one-handed helical polymer could be synthesized from an achiral vinyl monomer, resulting in a polymer that is optically active solely due to its conformation. jst.go.jp

Atropisomeric Helical Structures in Poly(this compound)

The stable, one-handed helical conformation of PTrMA is a form of atropisomerism, where rotation around single bonds is restricted, leading to chiral isomers. In the case of PTrMA, the steric repulsion between the bulky trityl side groups is so significant that it creates a high energy barrier for helix inversion, effectively locking the polymer into a specific helical conformation. nih.govbham.ac.uk This conformational stability is a key characteristic of PTrMA, distinguishing it from dynamic helical polymers that can readily switch their helical sense. bham.ac.ukresearchgate.net

The result is a conformationally stable, static helical polymer. bham.ac.ukscispace.com This atropisomeric nature allows for the resolution of PTrMA into its left- and right-handed helical enantiomers. nagoya-u.ac.jpresearchgate.net

Helical Screw Sense Determination

The determination of the absolute helical screw sense of PTrMA has been a subject of detailed spectroscopic investigation. Vibrational circular dichroism (VCD) spectroscopy, in conjunction with density functional theory (DFT) calculations, has been instrumental in this regard. researchgate.netacs.orgfraunhofer.de Studies have shown that the dextrorotary enantiomer, designated as (+)-PTrMA, possesses a left-handed helical screw sense. researchgate.netacs.orgfraunhofer.denih.gov

These advanced spectroscopic techniques analyze the differential absorption of left and right circularly polarized infrared light by the chiral polymer. researchgate.net By comparing the experimental VCD spectra with those calculated for model oligomers of PTrMA with known helical structures, a definitive assignment of the screw sense can be made. researchgate.netacs.org Raman optical activity (ROA) has also been employed, corroborating the findings from VCD and providing further insight into the conformation of both the polymer backbone and the trityl side groups. nih.gov Specifically, for (+)-PTrMA, ROA studies have confirmed a left-handed helical backbone and a left-handed propeller conformation for the trityl side groups. nih.gov

Factors Stabilizing and Disrupting Helical Conformation

The primary factor stabilizing the helical conformation of PTrMA is the immense steric repulsion between the bulky trityl side groups. nih.govplastemart.comtcichemicals.com This steric hindrance prevents the polymer backbone from adopting a more flexible, random coil structure and forces it into a rigid, helical arrangement. nih.govacs.org The stability of this helix is such that it is maintained in both the solid state and in solution. researchgate.netacs.orgfraunhofer.de

Main Chain Stereoregularity of Poly(this compound)

The stereoregularity, or tacticity, of the polymer main chain is another crucial aspect of PTrMA's architecture.

Isotactic Poly(this compound) Synthesis

Trityl methacrylate (B99206) exhibits an unusual tendency to form a highly isotactic polymer even under radical polymerization conditions, which typically yield atactic or syndiotactic polymers. nih.gov An isotactic polymer is one in which all the chiral centers in the main chain have the same configuration. This high isotacticity is a direct consequence of the helical propagation of the polymer chain, which is controlled by the bulky trityl groups. nih.gov

Anionic polymerization methods are particularly effective for synthesizing highly isotactic PTrMA. nih.gov For instance, the use of initiators like t-BuMgBr in toluene (B28343) can produce PTrMA with a high degree of isotacticity (mm triad (B1167595) content > 90%). mdpi.com The synthesis of stereoblock PMMAs, containing both isotactic and syndiotactic sequences, has been achieved through sequential living anionic polymerization of this compound (for the isotactic block) and other methacrylate monomers like diphenylmethyl methacrylate (for the syndiotactic block). mdpi.com

Furthermore, reversible addition-fragmentation chain transfer (RAFT) copolymerization of TrMA with methacrylic acid has been utilized to create stereogradient polymers, where the isotacticity gradually increases along the polymer chain. rsc.orgrsc.org This method allows for precise control over the polymer's stereochemistry, transitioning from predominantly syndiotactic to nearly 100% isotactic. rsc.orgrsc.org

Syndiotactic and Heterotactic Considerations

While radical polymerization of TrMA predominantly yields highly isotactic polymers (isotactic dyads, mm = 64–98%), the precise tacticity is dependent on the polymerization conditions. nii.ac.jpnih.gov This dependency indicates that syndiotactic (rr) and heterotactic (mr) triads are also present and their proportions can be modulated. For instance, factors such as monomer concentration and temperature can alter the stereochemical outcome of the polymerization. acs.org

A significant advance in controlling and varying the tacticity is the synthesis of stereogradient polymers. This has been achieved through the reversible addition-fragmentation chain transfer (RAFT) copolymerization of TrMA with methacrylic acid (MAA). researchgate.netrsc.org In a non-polar solvent like toluene, this copolymerization produces polymers where the tacticity gradually changes along the polymer chain. rsc.org The polymerization starts with a syndiotactic-rich enchainment and becomes almost purely isotactic as the reaction progresses and monomer concentration changes. researchgate.netrsc.org Specifically, the isotacticity (mm) can change from as low as 11% to nearly 100% within the same polymer. rsc.org

Conversely, when the same copolymerization is conducted in a polar solvent such as 1,4-dioxane, the resulting polymer is nearly atactic, with a triad distribution of approximately rr/mr/mm ≈ 38/49/13, which remains constant throughout the polymerization. researchgate.netrsc.org These findings demonstrate that while isotacticity is the favored arrangement for PTrMA, specific synthetic strategies can be employed to intentionally introduce and control syndiotactic and heterotactic sequences, leading to polymers with complex microstructures.

Graft and Block Copolymer Architectures Utilizing this compound

The unique chemical properties of the trityl group and the controlled polymerization of its methacrylate derivative are leveraged in the synthesis of advanced polymer architectures, including graft and block copolymers. TrMA can be incorporated as a monomer to form specific blocks or used to create reactive sites on a polymer chain for subsequent polymerizations.

Synthesis of Stereoblock Copolymers

Well-defined stereoblock copolymers, specifically isotactic-block-syndiotactic poly(methyl methacrylate) (PMMA), have been synthesized using TrMA as a precursor for the isotactic block. mdpi.com In a notable synthetic route, a sequential living anionic block copolymerization of TrMA and diphenylmethyl methacrylate was performed. mdpi.com The polymerization of TrMA yields a highly isotactic block (mm = 91%), while the diphenylmethyl methacrylate forms a syndiotactic block (rr = 84%). mdpi.com Following the polymerization, the bulky ester groups are removed via hydrolysis and then converted to methyl esters, resulting in a well-defined it-b-st-stereoblock PMMA. mdpi.com This method highlights the utility of TrMA in creating polymers with precisely controlled segments of differing tacticity, which can form unique crystalline structures known as stereocomplexes. mdpi.com

Copolymerization with Other Methacrylates and Vinyl Monomers

This compound is readily copolymerized with a variety of other methacrylates and vinyl monomers to impart specific properties to the resulting material. A key application is in enhancing the chemical recyclability of polymethacrylates. For example, free radical copolymerization of methyl methacrylate (MMA) with a small amount of TrMA (e.g., 5 mol%) produces a copolymer that depolymerizes at a significantly lower temperature (270 °C) compared to pure PMMA (>400 °C). rsc.orgrsc.org This strategy has also been successfully applied to acrylic resins containing n-butyl acrylate (B77674). rsc.org

Furthermore, TrMA has been copolymerized with methacrylic acid (MAA) using RAFT polymerization to produce stereogradient and atactic copolymers, depending on the solvent used. researchgate.netrsc.org Mechanistic transformation protocols also demonstrate the copolymerization of monomers like styrene (B11656) and tert-butyl acrylate from TrMA-functionalized macroinitiators. nih.gov

| Comonomer | Polymerization Method | Resulting Copolymer Type/Application |

| Methyl Methacrylate (MMA) | Free Radical Polymerization | Copolymer with enhanced thermal depolymerization for chemical recycling. rsc.orgrsc.org |

| Methacrylic Acid (MAA) | RAFT Polymerization | Stereogradient or atactic copolymers, depending on solvent. researchgate.netrsc.org |

| n-Butyl Acrylate (BA) | Free Radical Polymerization | Terpolymer (with MMA) with improved recyclability. rsc.org |

| Styrene | Mechanistic Transformation (Iniferter) | Block copolymer (e.g., PMMA-b-Polystyrene). nih.gov |

| tert-Butyl Acrylate (tBA) | Mechanistic Transformation (Iniferter) | Block copolymer (e.g., PMMA-b-Poly(tBA)). nih.gov |

| Diphenylmethyl Methacrylate | Anionic Polymerization | Precursor to stereoblock (isotactic-syndiotactic) PMMA. mdpi.com |

Mechanistic Transformation Protocols for Block Copolymer Synthesis

A powerful strategy for synthesizing block copolymers that are inaccessible by a single polymerization method is the use of mechanistic transformations. Trityl groups play a central role in these protocols, particularly in transformations from atom transfer radical polymerization (ATRP) to an iniferter (initiator-transfer agent-terminator) process. nih.gov

The general protocol is as follows:

A polymer, such as bromo-terminated poly(methyl methacrylate), is synthesized via a controlled method like ATRP. nih.govacs.org

The active terminal group (e.g., bromide) is chemically converted into a triphenylmethyl (trityl) functionality. This step often utilizes visible light and a catalyst like dimanganese decacarbonyl (Mn₂(CO)₁₀). nih.govacs.org

The resulting polymer with a trityl end group then serves as a "macroiniferter." nih.govnih.gov This macroiniferter can initiate the controlled radical polymerization of a second monomer, such as styrene or tert-butyl acrylate, to grow a new block from the trityl-functionalized chain end. nih.govacs.org

This approach successfully combines two different living polymerization mechanisms to create well-defined block copolymers with narrow molecular weight distributions. nih.gov It has been used to produce amphiphilic block copolymers by polymerizing tert-butyl acrylate and subsequently hydrolyzing it to poly(acrylic acid). nih.gov This highlights the versatility of using the trityl group as a transformable, photoactive functional end group in advanced polymer synthesis. researcher.life

Controlled Incorporation of this compound into Polymer Backbones

The deliberate and controlled incorporation of TrMA units into polymer backbones is a key strategy for engineering macromolecules with specific functionalities. This control can be exerted at the chain ends or along the polymer backbone.

One of the most effective examples is the copolymerization of TrMA with MMA to introduce thermally labile sites along the polymer chain. rsc.org Incorporating just 5 mol% of TrMA via free radical copolymerization creates a polymer where the trityl ester pendants act as predetermined initiation points for depolymerization. rsc.orgrsc.org This allows for the complete and clean recovery of the MMA monomer under much milder heating conditions (270 °C) than required for pure PMMA, demonstrating precise control for enhanced recyclability. rsc.org

Control is also achieved in creating graft copolymers. Here, trityl groups can be introduced onto a pre-existing polymer backbone. These pendant trityl groups then serve as initiation sites for growing new polymer chains, effectively grafting a new polymer onto the original backbone. This method allows for precise control over the architecture of the resulting branched polymer.

Furthermore, the use of trityl-terminated polymers as macroiniferters in mechanistic transformation protocols is another prime example of controlled incorporation. nih.govacs.org In this case, the trityl group is precisely located at the chain end, enabling the synthesis of well-defined block copolymers. nih.gov These methods underscore the importance of TrMA in designing complex polymer architectures through the strategic placement of its functional group.

Advanced Characterization Techniques for Poly Trityl Methacrylate Structures

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the intricate three-dimensional structure of PTrMA.

Vibrational Circular Dichroism (VCD) Spectroscopy for Helical Structures and Chirality

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, is a powerful tool for analyzing the helical structure of PTrMA. acs.orgbruker.com Studies have demonstrated that PTrMA maintains its helical conformation in both the solid state and in solution, as confirmed by VCD analysis. acs.orgresearchgate.netacs.orgfraunhofer.de This technique is highly sensitive to the molecular stereostructure. dntb.gov.ua

A key finding from VCD studies, often combined with density functional theory (DFT) calculations, is the determination of the absolute helical screw sense. researchgate.netacs.orgfraunhofer.de For the dextrorotary enantiomer, (+)-PTrMA, VCD spectroscopy has definitively established a left-handed helical structure. acs.orgresearchgate.netacs.orgfraunhofer.de This is significant because the chirality of PTrMA arises from its helical main chain conformation rather than from a chiral substituent. acs.org The bulky trityl groups sterically hinder the backbone from uncoiling, thus preserving the helical structure. acs.org VCD spectra provide detailed information that allows for the comparison between the polymer's structure in solution and its solid-state structure. acs.orgfraunhofer.de

In one study, the VCD spectra of (+)-PTrMA were compared in chloroform (B151607) solution and in the solid state. The spectra showed differences that were analyzed using DFT calculations of PTrMA oligomers to provide detailed band assignments. This comparison confirmed the persistence of the helical structure across different states. acs.org

Circular Dichroism (CD) Spectroscopy for Optical Activity and Conformation

Electronic Circular Dichroism (CD) spectroscopy is a crucial technique for characterizing the optical activity and conformational chirality of poly(trityl methacrylate). researchgate.net The high optical activity of PTrMA is a direct result of its stable, one-handed helical conformation, which is formed during asymmetric polymerization. nih.gov CD spectra provide evidence for the presence of a preferred-handed helical structure in the polymer chain. researchgate.net

For PTrMA synthesized with chiral anionic initiators, the resulting polymers exhibit significant optical activity. researchgate.net The CD spectra of these polymers show Cotton effects in the π-π* transition region of the trityl group's benzene (B151609) rings, which is characteristic of a one-handed helical conformation. kyoto-u.ac.jp For instance, PTrMA initiated with (S,S)-1,2-ethanebis(t-butylmethylphosphineborane) shows a positive Cotton effect, while the use of its (R,R)-enantiomer as an initiator results in a negative Cotton effect, producing mirror-image CD spectra. kyoto-u.ac.jp This demonstrates the initiator's control over the helix sense.

The stability of this helical conformation is critical. When the bulky trityl side groups are removed, the resulting poly(methacrylic acid) shows only a small optical activity, confirming that the high optical rotation is due to the helical structure stabilized by the trityl groups. nih.gov The chiroptical properties observed in CD spectra are thus primarily a result of this conformational chirality. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereostructure and Molecular Weight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of poly(this compound), providing information on its chemical structure, stereostructure (tacticity), and molecular weight. acs.org Both solution-state and solid-state ¹³C-NMR have been employed to study PTrMA. gfzxb.org

¹H NMR is used to confirm the chemical structure of the monomer and the resulting polymer. researchgate.net For determining the number-average molecular weight (Mn), ¹H NMR can be utilized for end-group analysis, where the resonance signals of the repeating units are compared to those of the polymer end groups. thermofisher.compslc.ws Copolymer compositions can also be determined using characteristic signals from the different monomers. researchgate.net

¹³C-NMR, including solid-state Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the chain conformation and tacticity. gfzxb.org Studies have shown that the bulky PTrMA exhibits similar chemical shifts and chain conformation in both solution and the solid state. gfzxb.org The analysis of poly(methyl methacrylate) derived from PTrMA reveals its tacticity. For instance, PTrMA prepared via anionic polymerization is highly isotactic. kyoto-u.ac.jp The ¹H NMR spectrum of the derived poly(methyl methacrylate) shows a strong signal for the meso (m) sequence, confirming the isotactic structure. kyoto-u.ac.jp The isotacticity of PTrMA prepared by radical polymerization can also be high, with triad (B1167595) isotacticity (mm) values reported to be between 64% and 98%. nii.ac.jpysu.am

| Technique | Information Obtained for PTrMA | Reference |

| ¹H NMR | Chemical structure confirmation, Molecular weight (end-group analysis), Copolymer composition | researchgate.netthermofisher.comresearchgate.net |

| ¹³C NMR | Chemical shift, Chain conformation, Stereostructure (tacticity) | gfzxb.orgacs.org |

| Solid-State ¹³C-NMR | Provides structural information for insoluble polymers, Comparison of racemic vs. optically active forms | gfzxb.org |

Electron Spin Resonance (ESR) Spectroscopy for Propagating Radical Conformation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with unpaired electrons, such as the propagating radicals in radical polymerization. researchgate.netnumberanalytics.comicmab.esbhu.ac.in For poly(this compound), ESR spectroscopy has been instrumental in understanding the conformation of its propagating radical. researchgate.netresearchgate.net

An ESR study of the radical polymerization of trityl methacrylate (B99206) in 2-methyltetrahydrofuran (B130290) revealed temperature-dependent spectra. researchgate.netresearchgate.net

At -90°C, a well-resolved 9-line spectrum was observed.

At -50°C, this changed to a 5-line spectrum.

At 0°C, a 13-line spectrum was recorded.

Upon raising the temperature to 30°C, the spectrum reverted to a 5-line pattern.

This complex temperature dependence was explained by the existence of two stable conformations of the propagating radical and the interchange between them through the free rotation of the radical end. researchgate.net The bulky trityl group significantly influences the conformation and stability of the propagating radical, which in turn dictates the stereochemistry of the polymerization, favoring isotactic addition. nii.ac.jpkpi.ua The rigid helical conformation of the growing polymer chain, maintained by these bulky side groups, enhances the isotactic-specific propagation. ysu.am

| Temperature | Observed ESR Spectrum | Interpretation | Reference |

| -90°C | 9-line | A specific stable conformation is dominant. | researchgate.netresearchgate.net |

| -50°C | 5-line | Averaging of conformations begins. | researchgate.netresearchgate.net |

| 0°C | 13-line | Complex interplay and exchange between conformations. | researchgate.netresearchgate.net |

| 30°C | 5-line | Further averaging due to faster rotation at the radical end. | researchgate.netresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a standard and accessible technique used to confirm the chemical structure of poly(this compound). It provides information about the functional groups present in the polymer. The FTIR spectrum of PTrMA would show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key characteristic peaks for PTrMA include:

C=O stretching: From the ester group, typically appearing around 1720-1740 cm⁻¹.

C-O stretching: Also from the ester group, in the 1100-1300 cm⁻¹ region.

C-H stretching and bending: From the aliphatic backbone and the aromatic trityl groups.

Aromatic C=C stretching: From the phenyl rings of the trityl group, usually seen in the 1450-1600 cm⁻¹ range.

While often used as a preliminary characterization method, FTIR confirms the successful incorporation of the this compound monomer into the polymer chain and the integrity of its functional groups. researchgate.net

Chromatographic and Thermal Analysis

Gel Permeation Chromatography (GPC) is the primary chromatographic technique used for analyzing the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound). researchgate.net This information is crucial for understanding how polymerization conditions affect the resulting polymer chains.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of PTrMA. TGA curves show that the polymer possesses excellent thermal stability. researchgate.net In a study involving copolymers of methyl methacrylate (MMA) and this compound (TMA), TGA showed that the incorporation of TMA units can influence the degradation temperature of the resulting polymer. nih.gov

| Analysis Technique | Property Measured | Findings for Poly(this compound) | Reference |

| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Used to determine the size and distribution of polymer chains. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Temperature | PTrMA exhibits excellent thermal stability. | researchgate.netnih.gov |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.org For poly(this compound), GPC is employed to determine critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). wikipedia.org The technique separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster than smaller molecules because they are excluded from the pores of the chromatography column packing material. wikipedia.org

The analysis involves dissolving the PTrMA sample in a suitable organic solvent, such as chloroform or tetrahydrofuran (B95107), and passing it through a GPC system. wikipedia.org The elution times are compared against a calibration curve generated from polymer standards with known molecular weights, often based on polystyrene or poly(methyl methacrylate). wikipedia.orgsigmaaldrich.com The resulting chromatogram provides a detailed distribution of molecular weights within the sample, which is crucial for understanding how polymerization conditions affect the final polymer properties. researchgate.net The degree of polymerization can be effectively measured using GPC. google.com

| Sample ID | Polymerization Method | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| PTrMA-1 | Anionic Polymerization | 150,000 | 159,000 | 1.06 |

| PTrMA-2 | Free Radical Polymerization | 95,000 | 175,000 | 1.84 |

| PTrMA-3 | Group Transfer Polymerization | 120,000 | 132,000 | 1.10 |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stereocomplexation

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. alpinepolytech.com It is widely applied to study the thermal transitions of polymers, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). pressbooks.pub

In the context of PTrMA, DSC is particularly valuable for investigating the formation and thermal behavior of stereocomplexes. Similar to stereoregular poly(methyl methacrylate) (PMMA), isotactic (it-) and syndiotactic (st-) PTrMA can form stereocomplexes, which exhibit distinct thermal properties compared to the individual stereoisomers. nih.gov The DSC thermogram of a PTrMA stereocomplex would show a melting endotherm at a temperature higher than that of the individual components, confirming the formation of a more thermally stable crystalline structure. nih.gov The glass transition temperature of isotactic-rich methacrylates is often lower than that of their atactic or syndiotactic counterparts due to differences in chain flexibility. chinesechemsoc.org The enthalpy of fusion, calculated from the area of the melting peak, provides a measure of the degree of crystallinity. researchgate.net

| Sample | Glass Transition (Tg, °C) | Melting Temperature (Tm, °C) | Notes |

|---|---|---|---|

| it-PTrMA | ~130 | ~200 | Melting peak of isotactic crystallites. |

| st-PTrMA | ~145 | N/A | Primarily amorphous. |

| it-PTrMA/st-PTrMA Blend | ~140 | ~240 | Higher Tm indicates stereocomplex formation. nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Degradation Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. plos.org This technique is essential for determining the thermal stability and degradation profile of polymers. plos.org For PTrMA, TGA reveals the onset temperature of decomposition and the mechanism of degradation.

Research on copolymers containing this compound units shows that the bulky trityl ester groups significantly influence thermal stability. nih.gov The thermal decomposition of poly(methyl methacrylate) typically occurs in multiple stages, with initial degradation related to weak linkages followed by random chain scission at higher temperatures. nih.govmarquette.edu The incorporation of this compound units can lower the depolymerization temperature. nih.gov For example, a copolymer of MMA and 5 mol% this compound (TMA) was found to depolymerize efficiently at 270 °C, a much lower temperature than the over 400 °C required for pure PMMA. nih.gov This is because the trityl ester pendants can function as built-in initiators for depolymerization. nih.gov TGA can be used to determine the activation energy (Ea) of degradation using methods like the Flynn-Wall-Ozawa plot, providing quantitative insight into the material's stability. nih.govmarquette.edu

| Polymer | T5% (°C)a | T50% (°C)b | Degradation Mechanism |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~280 | ~380 | Multi-stage depolymerization. marquette.edu |

| Poly(MMA-co-TMA) (5% TMA) | ~250 | ~290 | Trityl-initiated depolymerization. nih.gov |

a Temperature at 5% weight loss. b Temperature at 50% weight loss.

Microstructural and Morphological Analysis

Understanding the arrangement of PTrMA chains in the solid state, from local crystalline order to large-scale surface morphology, is critical for material design. This requires high-resolution microscopic and diffraction techniques.

Polarized Optical Microscopy (POM) for Liquid Crystalline Phases

Polarized Optical Microscopy (POM) is a fundamental technique for identifying anisotropic structures in materials. libretexts.org It utilizes polarized light to detect ordered or oriented regions, such as crystalline domains or liquid crystalline phases, which appear as bright areas (birefringence) against a dark background when viewed between crossed polarizers. libretexts.org

Given that PTrMA readily forms stable, one-handed helical structures, it has the potential to form lyotropic or thermotropic liquid crystalline phases under certain conditions of concentration and temperature. pressbooks.publibretexts.org POM is the primary tool for detecting such phases. yok.gov.tr The appearance of specific textures (e.g., schlieren, focal-conic) in a PTrMA sample when observed under POM would be strong evidence for the existence of nematic or smectic liquid crystal phases. researchgate.net The technique is highly sensitive to changes in phase and can be used to map the phase diagram of PTrMA solutions or melts as a function of temperature. nih.gov

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structures

Wide-Angle X-ray Diffraction (WAXD) is a crucial technique for probing the atomic and molecular arrangement within crystalline materials. ontosight.ai The technique is based on the principle that X-rays are diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern determined by the crystal structure. ontosight.aimdpi.com

For PTrMA, WAXD is used to confirm its helical conformation and determine how these helices pack in the crystalline state. The diffraction pattern of crystalline PTrMA would exhibit a series of sharp peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes according to Bragg's Law. icdd.com Analysis of these peak positions and intensities allows for the determination of the unit cell parameters. mdpi.com WAXD is also definitive in identifying stereocomplex formation. The diffraction pattern of a PTrMA stereocomplex is distinct from that of its constituent isotactic and syndiotactic polymers, often showing new peaks that correspond to the unique packing of the double-helix structure. nih.govmdpi.com

Atomic Force Microscopy (AFM) for Surface Morphology and Supramolecular Assemblies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanometer scale. uc.edu It operates by scanning a sharp tip attached to a cantilever across the sample surface; the deflections of the cantilever are monitored to create a 3D image of the surface. uc.edu

AFM is exceptionally well-suited for the microstructural analysis of PTrMA. It allows for the direct visualization of individual polymer chains and their supramolecular assemblies on a substrate. uc.edu For PTrMA, this means that the helical nature of single chains can be observed, as has been done for analogous helical polymers like PMMA stereocomplexes. osaka-u.ac.jp Researchers can use AFM to study the morphology of thin films, including the organization of crystalline lamellae and the structure of self-assembled monolayers. osaka-u.ac.jpresearchgate.net Different AFM modes, such as tapping mode, are particularly useful for imaging soft polymer surfaces without causing damage. uc.edu Furthermore, AFM can probe local mechanical properties, providing insights into the relationship between supramolecular structure and material performance. nih.gov

Computational and Theoretical Investigations of Trityl Methacrylate Polymers

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the structural and spectroscopic characteristics of poly(trityl methacrylate) (PTrMA). By modeling oligomers of PTrMA, researchers have been able to predict and interpret experimental data with a high degree of accuracy. acs.org

Conformational Analysis of Helical Poly(this compound)

DFT studies have confirmed that PTrMA maintains a stable helical structure in both the solid state and in solution. acs.org The bulky trityl side groups play a crucial role in stabilizing this helical conformation through steric repulsion. nih.gov Theoretical calculations have been pivotal in understanding the forces that dictate the polymer's secondary structure. A multiscaled DFT approach has been developed to efficiently compute the properties of helical polymers, exploring their self-assembly and the influence of helical conformation on their behavior. nih.gov

Simulation of VCD and IR Spectra for Structural Elucidation

The combination of Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy with DFT calculations has proven to be a powerful tool for the structural analysis of PTrMA. acs.orgresearchgate.net By simulating the VCD and IR spectra of PTrMA oligomers, researchers have been able to make detailed band assignments. acs.org This combined approach was crucial in determining that the dextrorotary enantiomer, (+)-PTrMA, possesses a left-handed helical screw sense. acs.org These simulations have demonstrated excellent agreement with experimental spectra, solidifying their utility in a detailed structural examination. researchgate.netresearchgate.net The application of VCD is particularly advantageous as it is highly sensitive to the stereostructure of molecules in solution. researchgate.net

Molecular Dynamics Simulations and Modeling

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of PTrMA, complementing the static picture provided by DFT. These simulations have been used to investigate the polymer's chain dynamics and the nature of intermolecular interactions.

Polymer Chain Dynamics and Pendant Group Equilibrium

MD simulations have been utilized to study the chain dynamics of various polymethacrylates, providing insights into the motion of the polymer backbone and its side groups. rsc.org While specific MD studies focusing solely on PTrMA are not extensively detailed in the provided results, the principles from simulations of similar polymers like poly(methyl methacrylate) (PMMA) are applicable. rsc.orgnist.gov These simulations reveal a complex interplay of motions with different correlation times and activation energies for the backbone and various parts of the side chains. rsc.org The stereochemistry of the polymer significantly influences these dynamics. rsc.org For instance, in PMMA, the effective torsional barrier heights for the backbone and side groups are larger for syndiotactic compared to isotactic configurations. rsc.org

Intermolecular Interactions and Chirality Transfer

The process of chirality transfer in polymers is a complex phenomenon that can be explored through computational modeling. rsc.org In PTrMA, the helical chirality of the polymer backbone is stabilized by the interlocked trityl groups, which in turn adopt a preferred propeller conformation. nih.gov This indicates a successful transfer of chirality from the polymer's secondary structure to the pendant groups. nih.gov The chiral-adsorbing sites in PTrMA when used as a stationary phase in HPLC are considered to be these chiral triarylmethyl propellers. oup.com The efficiency of this chirality transfer is believed to be a consequence of the chiral propeller conformation induced by the helical backbone. nih.gov The study of various trityl derivatives has shown that chirality can be transferred through a series of weak intramolecular interactions. researchgate.net

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

| Poly(this compound) | PTrMA |

| Poly(methyl methacrylate) | PMMA |

| Tris(m-chlorophenyl)methyl methacrylate (B99206) | poly(m-Cl3TrMA) |

| Tris(m-tolyl)methyl methacrylate | poly(m-Me3TrMA) |

| Poly(m-fluorophenyldiphenylmethyl methacrylate) | |

| Poly(m-chlorophenyldiphenylmethyl methacrylate) |

Table 2: Key Findings from Computational Studies of PTrMA